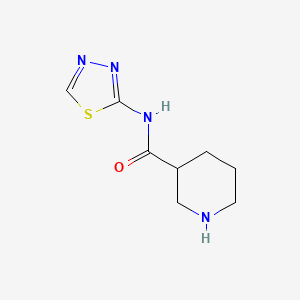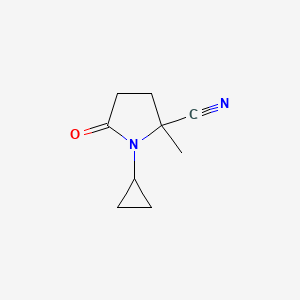
1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (EMIT) is an organosulfur compound that is widely used in chemical synthesis and scientific research. It is a versatile reagent that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. EMIT is also used in a wide range of biochemical and physiological applications, such as enzyme kinetics, drug metabolism, and signal transduction.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Properties
Research on derivatives similar to 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol focuses on their ability to inhibit corrosion, particularly in metals like mild steel in acidic environments. A study by Ammal, Prajila, and Joseph (2018) reveals that derivatives of 1H-imidazole effectively protect mild steel against corrosion in sulfuric acid through the formation of a protective layer, as evidenced by increased charge transfer resistance and supportive SEM images. These compounds exhibit mixed-type inhibition behavior and adsorb onto the metal surface following the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption mechanisms (Ammal, Prajila, & Joseph, 2018).
Synthesis and Transformations
Another significant application is in synthetic chemistry, where 1H-imidazole derivatives are pivotal in creating new compounds with potential biological activities. Jasiński et al. (2008) described the synthesis of new optically active 1H-imidazole 3-oxides from amino acid esters. These compounds can undergo various transformations, such as sulfur-transfer reactions to yield 2,3-dihydro-1H-imidazole-2-thione derivatives, showcasing the versatility of 1H-imidazole derivatives in organic synthesis (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Anticorrosive Mechanisms and Theoretical Insights
Further investigations into the anticorrosive mechanisms of 1H-imidazole derivatives, such as those by Tan et al. (2020), combine experimental methods with theoretical research to provide deep insights into how these compounds protect metals in acidic media. Their findings, supported by electrochemical methods, AFM, and SEM analyses, alongside quantum chemical calculations, highlight the efficiency of these inhibitors in forming protective layers on metal surfaces through adsorption that aligns with the Langmuir isotherm model (Tan et al., 2020).
Biological Activities and Potential Therapeutic Applications
In the realm of pharmacology, the synthesis and evaluation of 1H-imidazoles for their potential as ligands for the estrogen receptor and as cytotoxic inhibitors highlight the broad applicability of this chemical class. Research by Wiglenda et al. (2005) has shown that specific substitutions on the 1H-imidazole ring can induce hormonal activity and exhibit antiproliferative effects against cancer cell lines, demonstrating the therapeutic potential of these compounds (Wiglenda et al., 2005).
Eigenschaften
IUPAC Name |
3-ethyl-4-(4-methylphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-3-14-11(8-13-12(14)15)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZAHVRRMFWZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CNC1=S)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2445513.png)


![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2445517.png)
![Tert-butyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]-[(1-methylimidazol-2-yl)methyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2445518.png)




![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate](/img/structure/B2445529.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2445532.png)

![16-(Cyclohexylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2445536.png)